![molecular formula C9H17NO B13200393 [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)
[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Aminomethyl)bicyclo[221]heptan-2-YL]methanol is a bicyclic compound with a unique structure that includes an aminomethyl group and a hydroxymethyl group attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex bicyclic structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol involves its interaction with specific molecular targets and pathways. For example, it has been studied as a CXCR2 selective antagonist, which can block the chemokine receptor CXCR2 and potentially inhibit cancer metastasis . The compound’s unique structure allows it to bind selectively to its target, thereby modulating specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride
- 2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
Uniqueness
Compared to similar compounds, [2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol stands out due to its unique combination of an aminomethyl group and a hydroxymethyl group attached to a bicyclo[2.2.1]heptane framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C9H17NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-6,10H2 |
InChI-Schlüssel |
BUBOKFNEOPKUKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


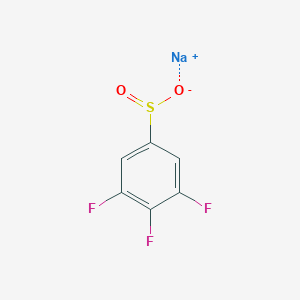
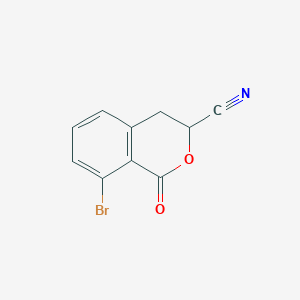
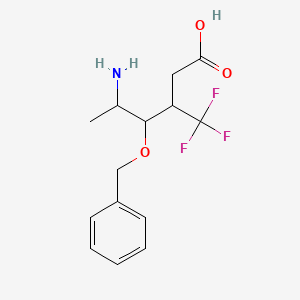
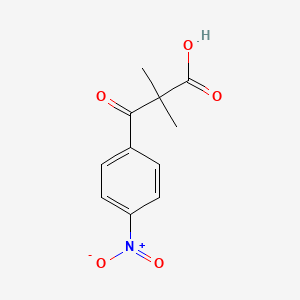
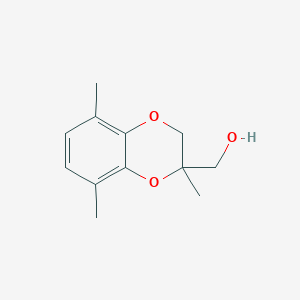
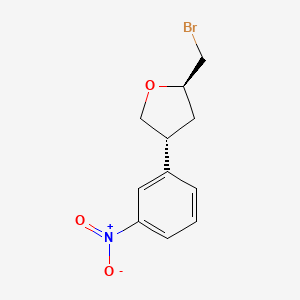
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
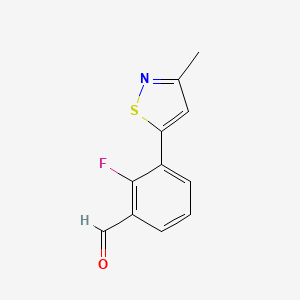
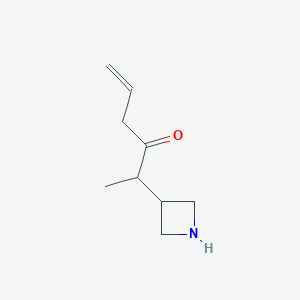
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)



![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)
